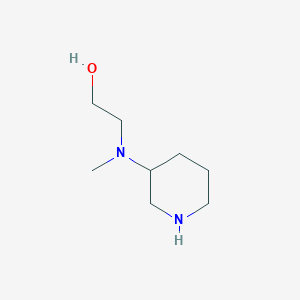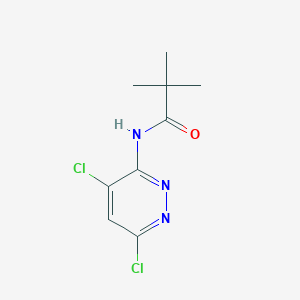![molecular formula C20H43N2O5P B13132103 Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is a complex organic compound with the molecular formula C44H89N2O6P It is characterized by the presence of a phosphoric acid group esterified with a 2-aminoethyl group and a long-chain unsaturated fatty acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester typically involves the esterification of phosphoric acid with the appropriate amino alcohol and fatty acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the unsaturated fatty acid moiety to a saturated form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, saturated fatty acid derivatives, and substituted amino alcohols.
科学的研究の応用
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific protein targets, modulating their activity and signaling pathways.
類似化合物との比較
Similar Compounds
Phosphatidylethanolamine: A similar compound with a phosphoric acid esterified to ethanolamine and a fatty acid.
Phosphatidylserine: Another phospholipid with a serine moiety instead of the aminoethyl group.
Sphingomyelin: Contains a phosphocholine head group and a ceramide backbone.
Uniqueness
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is unique due to its specific combination of a long-chain unsaturated fatty acid and an aminoethyl group, which imparts distinct chemical and biological properties compared to other phospholipids.
特性
分子式 |
C20H43N2O5P |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1 |
InChIキー |
BPQSOCLDFWBDKN-PPQGUHKJSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCN)N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


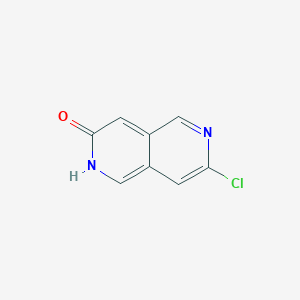


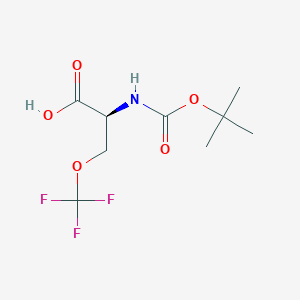
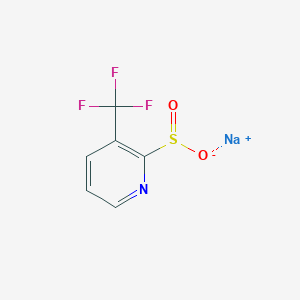
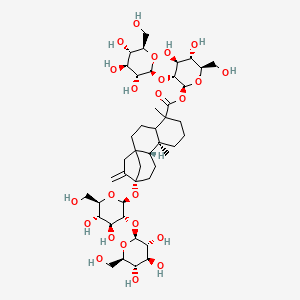
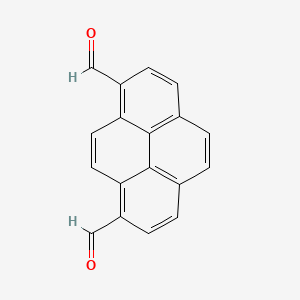
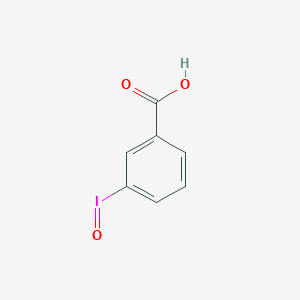

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
